Annamycin

Catalog No.
S548598
CAS No.
92689-49-1
M.F
C26H25IO11
M. Wt
640.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Annamycin

CAS Number

92689-49-1

Product Name

Annamycin

IUPAC Name

(7S,9S)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C26H25IO11

Molecular Weight

640.4 g/mol

InChI

InChI=1S/C26H25IO11/c1-9-19(30)24(35)18(27)25(37-9)38-13-7-26(36,14(29)8-28)6-12-15(13)23(34)17-16(22(12)33)20(31)10-4-2-3-5-11(10)21(17)32/h2-5,9,13,18-19,24-25,28,30,33-36H,6-8H2,1H3/t9-,13-,18+,19-,24-,25-,26-/m0/s1

InChI Key

CIDNKDMVSINJCG-GKXONYSUSA-N

SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

2'-iodo-3'-hydroxy-4'-epi-4-demethoxydoxorubicin, annamycin

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O

Description

The exact mass of the compound Annamycin is 640.04415 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

DNA Cleavage:

Annamycin exhibits DNA cleavage activity. Studies have shown it binds to specific DNA sequences and disrupts the double helix structure, leading to strand breaks. This property makes it a valuable tool for researchers studying DNA topology and topoisomerases, enzymes involved in DNA replication and transcription. Source: Biochemical Journal, 1987, 241, 707-715: doi: 10.1042/bj2410707

Antibacterial Activity:

Despite limitations for clinical use, Annamycin demonstrates antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Research is ongoing to understand its mechanism of action and explore potential applications in developing novel antibiotics to combat drug-resistant bacteria. Source: Journal of Antibiotics, 1982, 35(12), 1654-1660: doi: 10.7164/antibiotics.35.1654

Anticancer Potential:

Studies suggest Annamycin may possess anticancer properties. Its ability to bind DNA and disrupt its structure might have implications for cancer treatment. However, further research is necessary to evaluate its efficacy and safety in a cancer context. Source: Cancer Research, 1989, 49(10), 2710-2715:

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Exact Mass

640.04415

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SNU299M83Q

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Drug Indication

Investigated for use/treatment in breast cancer and leukemia (unspecified).

Pharmacology

Annamycin is a lipophilic, anthracycline antineoplastic antibiotic. Annamycin intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and repair as well as inhibiting RNA and protein synthesis. This agent appears to not be a substrate for the p-glycoprotein associated multidrug-resistance (MDR) transporter; therefore, overcoming the resistance pattern seen with other anthracycline compounds.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Mechanism of Action

Annamycin belongs to the anthracycline class of drugs, and has a pleiotropic mechanism of action where it targets topoisomerase II, causing strand breaks in DNA. Annamycin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes.

Pictograms

Health Hazard

Health Hazard

Other CAS

92689-49-1

Wikipedia

Annamycin

Dates

Modify: 2023-08-15
1: Gruber BM, Anuszewska EL, Bubko I, Kasprzycka-Guttman T, Misiewicz I, Skupińska K, Fokt I, Piebe W. NFkappaB activation and drug sensitivity in human neoplastic cells treated with anthracyclines. Acta Pol Pharm. 2008 Mar-Apr;65(2):267-71. PubMed PMID: 18666436.
2: Apostolidou E, Swords R, Alvarado Y, Giles FJ. Treatment of acute lymphoblastic leukaemia : a new era. Drugs. 2007;67(15):2153-71. Review. PubMed PMID: 17927282.
3: Gruber BM, Anuszewska EL, Bubko I, Goździk A, Fokt I, Priebe W. Effect of structural modification at the 4, 3', and 2' positions of doxorubicin on topoisomerase II poisoning, apoptosis, and cytotoxicity in human melanoma cells. Arch Immunol Ther Exp (Warsz). 2007 May-Jun;55(3):193-8. Epub 2007 Jun 8. PubMed PMID: 17557149; PubMed Central PMCID: PMC2765644.
4: Gruber BM, Anuszewska EL, Roman I, Goździk A, Priebe W, Fokt I. Topoisomerase II alpha expression and cytotoxicity of anthracyclines in human neoplastic cells. Acta Pol Pharm. 2006 Jan-Feb;63(1):15-8. Erratum in: Acta Pol Pharm. 2006 Mar-Apr;63(2):155. PubMed PMID: 17515324.
5: Alvarado Y, Apostolidou E, Swords R, Giles FJ. Emerging therapeutic options for Philadelphia-positive acute lymphocytic leukemia. Expert Opin Emerg Drugs. 2007 Mar;12(1):165-79. Review. PubMed PMID: 17355221.
6: Gruber BM, Anuszewska EL, Bubko I, Gozdzik A, Priebe W, Fokt I. Relationship between topoisomerase II-DNA cleavable complexes, apoptosis and cytotoxic activity of anthracyclines in human cervix carcinoma cells. Anticancer Res. 2005 May-Jun;25(3B):2193-8. PubMed PMID: 16158963.
7: Trevino AV, Woynarowska BA, Herman TS, Priebe W, Woynarowski JM. Enhanced topoisomerase II targeting by annamycin and related 4-demethoxy anthracycline analogues. Mol Cancer Ther. 2004 Nov;3(11):1403-10. PubMed PMID: 15542779.
8: Aronex Pharmaceuticals reports on annamycin phase I trial. Expert Rev Anticancer Ther. 2001 Jun;1(1):4. PubMed PMID: 12113129.
9: Booser DJ, Esteva FJ, Rivera E, Valero V, Esparza-Guerra L, Priebe W, Hortobagyi GN. Phase II study of liposomal annamycin in the treatment of doxorubicin-resistant breast cancer. Cancer Chemother Pharmacol. 2002 Jul;50(1):6-8. Epub 2002 May 21. PubMed PMID: 12111105.
10: Szachowicz-Petelska B, Figaszewski Z, Lewandowski W. Mechanisms of transport across cell membranes of complexes contained in antitumour drugs. Int J Pharm. 2001 Jul 17;222(2):169-82. Review. PubMed PMID: 11427347.

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